molecular formula C10H13Cl2NO B073406 4-[Bis(2-chloroethyl)amino]phenol CAS No. 1204-69-9

4-[Bis(2-chloroethyl)amino]phenol

Cat. No.: B073406
CAS No.: 1204-69-9
M. Wt: 234.12 g/mol
InChI Key: WRVLEDLJKOSANT-UHFFFAOYSA-N
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Description

4-[Bis(2-chloroethyl)amino]phenol is a chemical compound known for its applications in various fields, including chemistry, biology, and medicine It is characterized by the presence of a phenol group substituted with a bis(2-chloroethyl)amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[Bis(2-chloroethyl)amino]phenol typically involves the reaction of 4-aminophenol with 2-chloroethylamine hydrochloride. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide, to facilitate the formation of the desired product. The reaction can be summarized as follows:

4-aminophenol+2-chloroethylamine hydrochlorideThis compound\text{4-aminophenol} + 2\text{-chloroethylamine hydrochloride} \rightarrow \text{this compound} 4-aminophenol+2-chloroethylamine hydrochloride→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as recrystallization or chromatography, is common to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-[Bis(2-chloroethyl)amino]phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The chloroethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as thiols or amines can react with the chloroethyl groups under mild conditions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenols with various functional groups.

Scientific Research Applications

4-[Bis(2-chloroethyl)amino]phenol has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interactions with proteins and nucleic acids.

    Medicine: Investigated for its potential use in chemotherapy due to its alkylating properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[Bis(2-chloroethyl)amino]phenol involves its ability to form covalent bonds with nucleophilic sites in biological molecules. The bis(2-chloroethyl)amino group can alkylate DNA, leading to cross-linking and inhibition of DNA replication and transcription. This property makes it a potential candidate for use in chemotherapy, where it can target rapidly dividing cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Chlorambucil: Another nitrogen mustard alkylating agent used in chemotherapy.

    Melphalan: Similar in structure and used for treating multiple myeloma and ovarian cancer.

    Cyclophosphamide: A widely used alkylating agent in cancer therapy.

Uniqueness

4-[Bis(2-chloroethyl)amino]phenol is unique due to its specific substitution pattern on the phenol ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

4-[bis(2-chloroethyl)amino]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13Cl2NO/c11-5-7-13(8-6-12)9-1-3-10(14)4-2-9/h1-4,14H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRVLEDLJKOSANT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N(CCCl)CCCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40152850
Record name Hydroxyaniline mustard
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40152850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1204-69-9
Record name p-Hydroxyaniline mustard
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1204-69-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hydroxyaniline mustard
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001204699
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hydroxyaniline mustard
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40152850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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